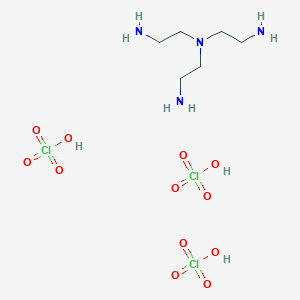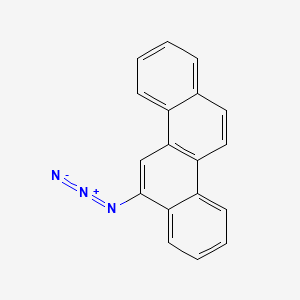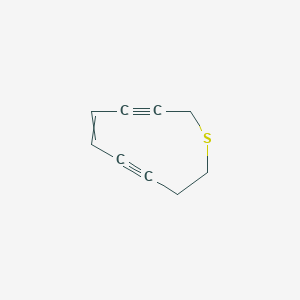
1-Thiacyclodec-6-en-4,8-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The IUPAC name for this compound is 1-Oxa-6-thiacyclodeca-3,8-diyne .
- The structure consists of a 10-membered ring containing both sulfur (thiacyclo) and oxygen (oxa) atoms, along with a conjugated diyne system.
1-Thiacyclodec-6-en-4,8-diyne: is a cyclic organic compound with the chemical formula . Its molecular weight is approximately 152.214 g/mol.
Vorbereitungsmethoden
Synthetic Routes: Although specific synthetic methods for this compound are not widely documented, it can be prepared through cyclization reactions involving appropriate precursors.
Reaction Conditions: These cyclization reactions may involve sulfur-containing starting materials and alkynes, followed by ring closure.
Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.
Analyse Chemischer Reaktionen
Reactivity: 1-Thiacyclodec-6-en-4,8-diyne is likely to undergo various reactions due to its conjugated diyne system and heteroatoms.
Common Reagents and Conditions: Reactions may include oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired transformation.
Major Products: The products formed from these reactions could include derivatives of the parent compound, such as substituted thiacyclodecenes or other heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Investigations could focus on its biological activity, potential as a drug scaffold, or interactions with biological macromolecules.
Industry: Applications in materials science, catalysis, or specialty chemicals could be explored.
Wirkmechanismus
- Unfortunately, specific information regarding the mechanism of action for this compound is scarce. Further research would be needed to elucidate its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: While 1-Thiacyclodec-6-en-4,8-diyne is relatively unique, it shares some features with other heterocyclic compounds containing sulfur and/or oxygen.
Uniqueness: Its combination of a 10-membered ring, conjugated diyne system, and heteroatoms sets it apart from many other cyclic compounds.
Eigenschaften
CAS-Nummer |
136843-31-7 |
|---|---|
Molekularformel |
C9H8S |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
1-thiacyclodec-6-en-4,8-diyne |
InChI |
InChI=1S/C9H8S/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,7-9H2 |
InChI-Schlüssel |
LDLVPMSAPMXHCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC#CC=CC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


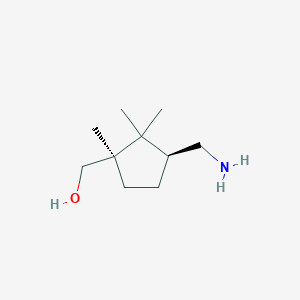
dimethylsilane](/img/structure/B14280037.png)
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
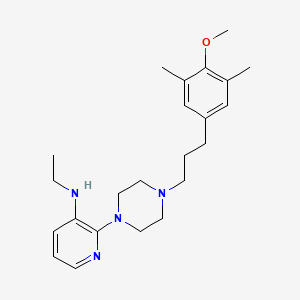
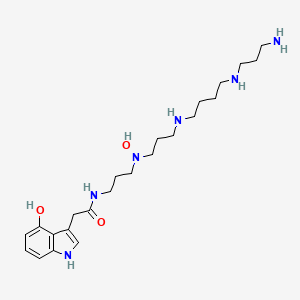
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
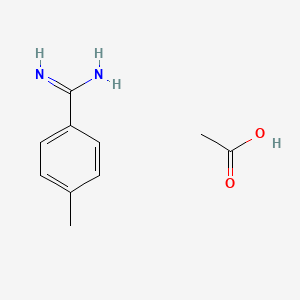

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
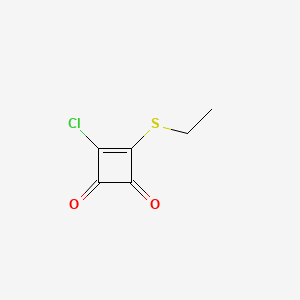
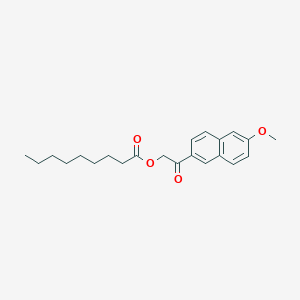
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
